molecular formula C18H14N2S B5820391 1-(2-naphthylmethyl)-1H-benzimidazole-2-thiol

1-(2-naphthylmethyl)-1H-benzimidazole-2-thiol

Cat. No. B5820391
M. Wt: 290.4 g/mol
InChI Key: FUMXTNJTVHHMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-naphthylmethyl)-1H-benzimidazole-2-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NBMI and has been extensively studied for its unique properties.

Mechanism of Action

The mechanism of action of 1-(2-naphthylmethyl)-1H-benzimidazole-2-thiol involves the formation of stable complexes with heavy metals. The thiol group in NBMI forms a covalent bond with the metal ion, which prevents the metal from interacting with other molecules in the body. This mechanism of action makes NBMI an effective chelating agent for heavy metals.
Biochemical and Physiological Effects:
1-(2-naphthylmethyl)-1H-benzimidazole-2-thiol has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases such as Alzheimer's and Parkinson's. NBMI has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-naphthylmethyl)-1H-benzimidazole-2-thiol is its high solubility in water and organic solvents. This makes it easy to work with in lab experiments. However, NBMI is relatively unstable and can degrade over time, which can affect the accuracy of experimental results.

Future Directions

There are several future directions for the study of 1-(2-naphthylmethyl)-1H-benzimidazole-2-thiol. One potential direction is the development of new chelating agents based on NBMI. Another potential direction is the study of NBMI's potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the long-term effects of NBMI on human health and the environment.
Conclusion:
In conclusion, 1-(2-naphthylmethyl)-1H-benzimidazole-2-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties make it an effective chelating agent for heavy metals, and it has been studied for its potential use in the treatment of various diseases. Further research is needed to fully understand the potential applications of NBMI and its long-term effects on human health and the environment.

Synthesis Methods

The synthesis of 1-(2-naphthylmethyl)-1H-benzimidazole-2-thiol involves the reaction of 2-naphthylmethylamine with 2-mercaptobenzimidazole. The reaction takes place in the presence of a catalyst and under specific conditions. The resulting product is a yellow powder that is highly soluble in water and organic solvents.

Scientific Research Applications

1-(2-naphthylmethyl)-1H-benzimidazole-2-thiol has been extensively studied for its potential applications in various fields. One of the most promising applications is its use as a chelating agent for heavy metals. NBMI has been shown to effectively chelate heavy metals such as mercury, lead, and cadmium, which can be toxic to humans and the environment.

properties

IUPAC Name

3-(naphthalen-2-ylmethyl)-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2S/c21-18-19-16-7-3-4-8-17(16)20(18)12-13-9-10-14-5-1-2-6-15(14)11-13/h1-11H,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMXTNJTVHHMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C4=CC=CC=C4NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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